REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[cH:10][c:11]2[c:12]([Cl:22])[c:13]([C:20]#[N:21])[cH:14][n:15][c:16]2[cH:17][c:18]1[F:19].[CH3:38][OH:39].[CH3:40][CH2:41][O:42][C:43](=[O:44])[CH3:45].[OH:31][C:32]([C:33]([F:34])([F:35])[F:36])=[O:37].[c:23]1([S:24][CH3:25])[cH:26][cH:27][cH:28][cH:29][cH:30]1>>[OH:8][c:9]1[cH:10][c:11]2[c:12]([Cl:22])[c:13]([C:20]#[N:21])[cH:14][n:15][c:16]2[cH:17][c:18]1[F:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cnc2cc(F)c(OCc3ccccc3)cc2c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1ccccc1
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Name
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Type
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product
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Smiles
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N#Cc1cnc2cc(F)c(O)cc2c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |